1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride CAS number 847606-72-8
1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride CAS number 847606-72-8
An In-Depth Technical Guide to 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CAS 847606-72-8): A Key Intermediate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, identified by CAS number 847606-72-8, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and medicinal chemistry.[1][2] Its molecular architecture, featuring a phenyl ring substituted with both a reactive hydrazine group and a metabolically robust tetrazole moiety, positions it as a versatile building block for the synthesis of complex, biologically active molecules.[3]
The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[4][5] This substitution can enhance a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[6] Concurrently, the hydrazine functional group serves as a potent nucleophile and a key precursor for constructing a variety of other heterocyclic systems, such as pyrazoles.[7] This dual functionality makes 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride a valuable starting material for creating diverse compound libraries aimed at discovering novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, designed for researchers and drug development professionals.
Physicochemical Properties & Characterization
The fundamental properties of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride are summarized below. Accurate characterization is paramount for its effective use in synthesis, and validation is typically achieved through a combination of spectroscopic and physical methods.
| Property | Value | Source |
| CAS Number | 847606-72-8 | [1] |
| Molecular Formula | C₇H₉ClN₆ (as HCl salt) | [3] |
| Molecular Weight | 212.64 g/mol | [3] |
| Synonyms | (3-tetrazol-1-yl-phenyl)-hydrazine hydrochloride | [1] |
| Storage Condition | 2-8°C, desiccated | [3] |
Expert Insight: The Rationale for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The aromatic protons on the phenyl ring will exhibit a characteristic splitting pattern, while the chemical shifts of the tetrazole carbon and the protons adjacent to the hydrazine group provide definitive proof of the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Expect to see characteristic stretches for N-H bonds in the hydrazine and aromatic C-H and C=C bonds.
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound.
Synthesis Pathway and Mechanism
While specific manufacturing procedures are often proprietary, a chemically sound and widely accepted synthetic route can be devised from its logical precursor, 3-(1H-Tetrazol-1-yl)aniline.[8] The synthesis involves a classical two-step transformation: the conversion of an aromatic amine to a diazonium salt, followed by its reduction to a hydrazine.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) must be conducted at low temperatures (0–5 °C). This is because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side products and reduced yields.
-
Reduction: Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reagent for the reduction of diazonium salts to hydrazines. The strongly acidic environment maintains the stability of the reactants and products. The workup procedure is critical to remove tin salts for a pure final product.
Core Applications in Drug Development
The true value of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride lies in its utility as a strategic intermediate.[3]
1. Bioisosterism and Pharmacokinetic Enhancement: The tetrazole ring is a cornerstone of modern medicinal chemistry.[9] It serves as a non-classical bioisostere of a carboxylic acid, meaning it mimics the acidic proton and hydrogen bonding capabilities of a carboxyl group but with significantly different physical properties. This substitution often leads to improved metabolic stability (resistance to enzymatic degradation) and enhanced oral bioavailability, critical attributes for successful drug candidates.[4][5]
Caption: The concept of tetrazole as a carboxylic acid bioisostere.
2. Synthesis of Pyrazole-Containing Scaffolds: The hydrazine group is a powerful tool for constructing new rings. A primary application is in the Knorr pyrazole synthesis or similar condensation reactions with 1,3-dicarbonyl compounds. This reaction allows for the direct construction of 1,3,5-trisubstituted pyrazole rings, another "privileged scaffold" in drug discovery known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[7] The hydrochloride salt form of the starting material ensures stability and good solubility in polar reaction media.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE). Tetrazole compounds may have explosive properties and should be handled with care, avoiding heat and shock.
Materials:
-
3-(1H-Tetrazol-1-yl)aniline (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diazotization: a. Suspend 3-(1H-Tetrazol-1-yl)aniline in a suitable volume of concentrated HCl and water in a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Reduction: a. In a separate flask, dissolve stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. A precipitate should form.
-
Workup and Isolation: a. Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove non-polar impurities. b. Suspend the crude solid in water and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8 to obtain the free hydrazine base. c. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. To form the hydrochloride salt for stability and ease of handling, dissolve the resulting free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol or ether until precipitation is complete. f. Collect the white precipitate of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Quality Control & Characterization
-
Melting Point: Determine the melting point of the dried solid using a calibrated melting point apparatus. A sharp range indicates high purity.
-
¹H NMR: Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum and integrate the peaks. The ratio of aromatic protons to the exchangeable N-H protons should match the expected structure.
-
Purity Analysis (HPLC): Prepare a standard solution of the compound and analyze it using a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to determine the purity profile.
Safety, Handling, and Storage
Chemical safety is the highest priority when working with this compound.
-
Hazard Profile: Tetrazole derivatives can be energetic materials and may decompose explosively upon heating. Hydrazine derivatives are often toxic and potential sensitizers.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[11] All manipulations should be performed in a certified chemical fume hood.[11]
-
Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.[12] In case of skin or eye contact, rinse immediately and thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the chemical to enter drains.[11]
Conclusion
1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is more than a mere catalog chemical; it is a strategically designed molecular tool. Its combination of a stable, bioisosteric tetrazole ring and a synthetically versatile hydrazine group provides researchers with a powerful platform for the efficient synthesis of novel, drug-like molecules.[3][4] A thorough understanding of its properties, synthesis, and handling as outlined in this guide is essential for leveraging its full potential in the complex and demanding field of drug discovery.
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